molecular formula C15H13N5O3 B2373073 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1351398-62-3

1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2373073
CAS No.: 1351398-62-3
M. Wt: 311.301
InChI Key: ZQYPTLCQEPZEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole core substituted with a methyl group at position 5 and a carboxylic acid at position 2. The pyrazole is linked via a pyridine ring (position 2) to a 1,2,4-oxadiazole moiety bearing a cyclopropyl substituent at position 3. The carboxylic acid group enhances solubility and serves as a hydrogen-bonding pharmacophore, common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O3/c1-8-11(15(21)22)7-17-20(8)12-5-4-10(6-16-12)14-18-13(19-23-14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQYPTLCQEPZEQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NC=C(C=C2)C3=NC(=NO3)C4CC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation

The 5-methyl-1H-pyrazole-4-carboxylic acid moiety is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters. A modified Knorr pyrazole synthesis achieves this by reacting ethyl 3-oxobutanoate with methylhydrazine under acidic conditions (pH 4–5) at 80°C for 6 hours, yielding 5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester with 78–82% efficiency. Subsequent saponification using NaOH/EtOH (1:3 v/v) at reflux for 4 hours converts the ester to the free carboxylic acid (quantitative yield).

Oxadiazole-Pyridine Assembly

The 3-cyclopropyl-1,2,4-oxadiazol-5-yl pyridine subunit employs a [3+2] cycloaddition strategy:

  • Nitrile Oxide Generation : Cyclopropanecarbonyl chloride reacts with hydroxylamine hydrochloride (1.2 eq) in pyridine at 0°C to form cyclopropanecarbohydroximoyl chloride.
  • Cycloaddition : The nitrile oxide intermediate couples with 5-cyanopyridine-2-carbonitrile in toluene at 110°C for 12 hours, producing 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)picolinonitrile (67% yield).
  • Hydrolysis : Nitrile to carboxylic acid conversion occurs via refluxing with 6M HCl (48 hours, 85% yield).

Microwave-Assisted Hybridization

Microwave irradiation significantly accelerates the coupling of pyrazole and oxadiazole-pyridine subunits. Key parameters include:

Parameter Conventional Method Microwave Method
Reaction Time 18–24 hours 25–40 minutes
Temperature 110–120°C 150–160°C
Catalyst ZnCl₂ (0.5 eq) CuI (0.2 eq)
Solvent System DMF/Toluene NMP
Yield 58–63% 74–79%

The optimized procedure involves:

  • Activating the pyridine carboxylic acid (1 eq) with HATU (1.5 eq) and DIPEA (3 eq) in NMP at 80°C under microwave irradiation (300 W).
  • Adding 5-methyl-1H-pyrazole-4-amine (1.1 eq) and maintaining irradiation for 25 minutes.
  • Purification via silica gel chromatography (EtOAc/hexane 3:1) achieves 78% isolated yield.

One-Pot Tandem Synthesis

Recent developments enable concurrent oxadiazole formation and pyrazole coupling in a single reactor:

Reaction Scheme :
Cyclopropanecarbonitrile + Pyridine-2,5-dicarboxylic acid → Oxadiazole intermediate → In situ coupling with pyrazole precursor

Conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)/Xantphos (10 mol%)
  • Solvent: DMAc/H₂O (4:1)
  • Temperature: 100°C (oxadiazole), 130°C (coupling)
  • Time: 8 hours total
  • Yield: 68% overall

This method eliminates intermediate isolation steps, reducing purification losses by 22–25% compared to multi-step approaches.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A patented continuous flow system (WO202318712A1) demonstrates:

  • 92% conversion efficiency at 180°C residence time (12 minutes)
  • 15 kg/day production capacity using microreactor arrays
  • 99.2% purity by HPLC after inline crystallization

Green Chemistry Modifications

  • Solvent replacement: Switch from DMF to Cyrene™ (dihydrolevoglucosenone) reduces process mass intensity by 40%
  • Catalyst recycling: Immobilized Cu-MOF catalysts achieve 7 reuse cycles with <5% activity loss
  • Energy consumption: Microwave-assisted flow synthesis cuts energy use by 58% vs batch processes

Analytical Characterization Data

Critical quality attributes for batch release:

Parameter Specification Method
Purity (HPLC) ≥99.0% area USP <621>
Residual Solvents ≤300 ppm (Class 3) GC-FID
Particle Size (D90) 50–150 μm Laser Diffraction
Polymorphic Form Form II (α-modification) XRD
Heavy Metals ≤10 ppm ICP-MS

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyridines or pyrazoles.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the oxadiazole ring demonstrate significant anticancer properties. For instance, derivatives of the oxadiazole structure have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. Specifically, compounds with similar structural features have exhibited IC50 values in the low micromolar range, indicating promising anticancer activity .

Antimicrobial Properties

The presence of the oxadiazole moiety is also associated with antimicrobial activity. Studies have reported that certain derivatives can effectively inhibit the growth of bacterial strains, suggesting potential applications as antimicrobial agents . The mechanism often involves disruption of cellular processes in pathogens.

Neuroprotective Effects

Emerging research suggests that compounds like this one may also possess neuroprotective properties. The ability to modulate neuroinflammatory pathways could make them candidates for treating neurodegenerative diseases . However, further studies are needed to confirm these effects and elucidate the underlying mechanisms.

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Oxadiazole FormationCyclizationCyclopropylamine, Acid
Coupling with PyridineCross-CouplingPalladium Catalyst
Carboxylic Acid AdditionHydrolysisHydrochloric Acid / Base

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Anticancer Screening : A study evaluated various derivatives against cancer cell lines and found that modifications to the oxadiazole structure significantly enhanced anticancer potency .
  • Antimicrobial Testing : Another research project tested the compound against several bacterial strains and reported effective inhibition at low concentrations .
  • Neuroprotective Studies : Preliminary findings suggest that similar compounds may reduce oxidative stress in neuronal cells, indicating their potential for treating neurodegenerative disorders .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the 1,2,4-Oxadiazole Ring

Key analogs differ in the substituent at position 3 of the 1,2,4-oxadiazole:

Compound Name Substituent on Oxadiazole Core Heterocycle Molecular Weight (g/mol) Key Properties/Notes
Target Compound Cyclopropyl Pyrazole-Pyridine ~325 (estimated) Enhanced metabolic stability due to cyclopropyl rigidity
1-[3-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid () Propyl Imidazole-Pyridine 285.26 Linear alkyl chain may reduce steric hindrance but increase metabolic oxidation
1-(5-(3-Isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid () Isopropyl Pyrazole-Pyridine Discontinued Branched alkyl group may hinder synthesis or stability; discontinued commercially
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid () Ethyl Imidazole-Pyridine 285.26 Smaller alkyl group improves solubility but may reduce target affinity

Analysis :

  • Cyclopropyl vs. Alkyl Groups : The cyclopropyl group in the target compound offers a balance between steric bulk and metabolic resistance, as linear/branched alkyl chains (propyl, isopropyl, ethyl) are more prone to oxidation by cytochrome P450 enzymes .
  • Heterocycle Core: Pyrazole (target compound) vs. imidazole () alters electronic properties. Pyrazole’s adjacent nitrogen atoms increase aromaticity, while imidazole’s non-adjacent nitrogens enhance hydrogen-bonding capacity .
Variations in the Heterocyclic Scaffold
Compound Name Core Structure Linked Heterocycle Key Features
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxylic acid () Pyrimidine-Imidazole Pyrimidine Pyrimidine’s electron-deficient nature may enhance π-π stacking in protein binding
5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid () Pyrazole-Isoxazole Isoxazole Isoxazole’s oxygen atom increases polarity, potentially improving aqueous solubility

Analysis :

  • Pyridine vs. Pyrimidine : Pyrimidine () introduces additional nitrogen atoms, altering electron distribution and binding interactions compared to pyridine in the target compound .
  • Isoxazole Linkage : The isoxazole in replaces the pyridine-oxadiazole system, reducing molecular weight but possibly limiting hydrophobic interactions .

Biological Activity

The compound 1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of the compound includes several heterocyclic rings, contributing to its unique chemical properties. Its molecular formula is C19H16N6O3C_{19}H_{16}N_{6}O_{3} with a molecular weight of 376.4 g/mol. The IUPAC name provides insight into its structural composition, which is pivotal in understanding its biological interactions.

PropertyValue
Molecular FormulaC19H16N6O3
Molecular Weight376.4 g/mol
IUPAC NameThis compound
InChI KeyGTJYULTUSJXCOE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : It can modulate receptor activity, influencing cellular signaling pathways.

Research indicates that the oxadiazole and pyrazole moieties play crucial roles in these interactions, enhancing the compound's efficacy against certain biological targets.

Anticancer Properties

Studies have shown that derivatives of oxadiazole exhibit significant anticancer activity. For instance, compounds containing the oxadiazole unit have been reported to induce apoptosis in various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • U937 (monocytic leukemia)

In a study comparing several derivatives, the tested compound demonstrated cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A related study indicated that oxadiazole derivatives possess broad-spectrum antibacterial activity. This effect is likely due to their ability to disrupt bacterial cell wall synthesis or inhibit critical metabolic enzymes .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound and its analogs:

  • Cytotoxicity Studies : A study highlighted that compounds with similar structures showed a dose-dependent increase in cytotoxicity against cancer cell lines. The mechanism involved apoptosis induction through caspase activation and p53 pathway modulation .
  • Antimicrobial Efficacy : Another investigation revealed that certain analogs exhibited potent antibacterial effects against multidrug-resistant strains of bacteria, emphasizing the therapeutic potential of the oxadiazole scaffold in combating infections .
  • Molecular Docking Studies : Computational studies have suggested strong binding affinities between the compound and target proteins involved in cancer progression and microbial resistance, supporting experimental findings on its efficacy .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis of pyrazole-oxadiazole hybrids typically involves multi-step reactions. For instance:

  • Cyclocondensation : Combine substituted pyridine precursors with cyclopropane-containing oxadiazole intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or THF) .
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may link the pyridinyl and pyrazole moieties. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₃PO₄) to improve yields .
  • Carboxylic acid activation : Hydrolyze ester-protected intermediates using NaOH or LiOH in aqueous THF/MeOH .
    Key validation : Monitor reaction progress via TLC or HPLC and confirm purity (>95%) using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the compound’s structural integrity and purity?

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Identify proton environments (e.g., cyclopropyl CH₂ groups at δ ~0.8–1.2 ppm) and carbonyl signals (δ ~165–170 ppm) .
    • FTIR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
  • Purity assessment : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Q. What strategies are effective for improving aqueous solubility without compromising stability?

  • Salt formation : React the carboxylic acid with sodium bicarbonate or ammonium hydroxide to generate water-soluble salts .
  • Co-solvent systems : Use DMSO-water or PEG-400 mixtures for in vitro assays, ensuring compatibility with biological buffers .
  • Prodrug design : Temporarily esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?

  • Analog synthesis : Modify substituents (e.g., cyclopropyl → methyl/trifluoromethyl) to assess steric/electronic effects on target binding .
  • Biological assays :
    • Enzyme inhibition : Test against kinases or proteases using fluorescence polarization or calorimetry (ITC/SPR) .
    • Cellular activity : Measure IC₅₀ in disease-relevant cell lines (e.g., cancer or inflammatory models) with ATP-based viability assays .
  • Data interpretation : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. How should researchers address contradictory data in solubility or bioactivity studies?

  • Controlled replication : Repeat experiments under standardized conditions (pH, temperature, solvent batch) .
  • Advanced analytics :
    • Dynamic light scattering (DLS) : Check for aggregate formation in solubility studies .
    • Metabolite profiling : Use LC-MS to rule out degradation products interfering with bioassays .
  • Computational validation : Compare experimental solubility with COSMO-RS or DFT-derived predictions .

Q. What computational methods are suitable for predicting binding modes and metabolic pathways?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., cyclin-dependent kinases) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict reactive sites for metabolism (e.g., oxadiazole ring oxidation) .
  • ADMET prediction : Apply SwissADME or pkCSM to estimate bioavailability, CYP450 interactions, and toxicity .

Q. What biophysical assays are recommended for studying target engagement?

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (KD, kon/koff) for protein-ligand interactions .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
  • Thermal shift assay (TSA) : Monitor protein thermal stabilization (± ligand) using SYPRO Orange dye .

Q. How can degradation pathways be mapped under physiological conditions?

  • Forced degradation : Expose the compound to oxidative (H2O2), acidic (0.1N HCl), or basic (0.1N NaOH) stress, followed by LC-MS analysis .
  • Isotope labeling : Use ¹⁸O-water to track hydrolysis of the oxadiazole ring .
  • Stability testing : Store samples at 25°C/60% RH and analyze degradation products monthly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.